molecular formula C13H21NO5 B2846850 4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2418694-38-7

4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid

Cat. No. B2846850
CAS RN: 2418694-38-7
M. Wt: 271.313
InChI Key: VKYCBUMZNGRMMN-UHFFFAOYSA-N
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Description

The compound “4-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid” is a chemical compound with a specific structure . It is available for purchase from certain suppliers.


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the search results do not provide specific information about the molecular structure of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, etc. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .

Scientific Research Applications

Synthesis Techniques

  • 2-Arylsubstituted 5,6-dihydro-4H-1,3-oxazines, a class of compounds closely related to the specified chemical, can be synthesized through the condensation of 3-aminopropanol and carboxylic acids under solvent-free and microwave conditions. This method offers moderate to good yields in short reaction times and compares favorably with classical protocols (Taati, Mamaghani, Mahmoudi, & Loghmanifar, 2009).

Chemical Transformations

  • Transition metal- and acid-induced transformations of 6-siloxy-substituted 5,6-dihydro-4H-1,2-oxazines, a similar compound group, can lead to the creation of pyrroles, nitrones, and 1,4-dicarbonyl compounds. These transformations are important for expanding the range of derivatives obtainable from 1,2-oxazines (Hippeli, Zimmer, & Reissig, 1990).

Potential Medicinal Chemistry Applications

  • Synthesis of functionalized amino acid derivatives, including compounds structurally related to the specified chemical, has been explored for designing anticancer agents. Some synthesized compounds exhibited promising cytotoxicity in ovarian and oral cancers, indicating potential utility in cancer treatment (Kumar et al., 2009).

Methodology Development

  • An efficient synthesis method for 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a compound similar to the requested chemical, was developed. This seven-step synthesis highlights the potential for developing complex molecules for therapeutic purposes (Guo et al., 2006).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. The search results do not provide specific information about the mechanism of action of this compound .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. The search results do not provide specific safety and hazard information for this compound .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-5-18-10-7-8(11(15)16)6-9(10)14/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYCBUMZNGRMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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